An In-Depth Technical Guide to the Synthesis of 1-Acetyl-2-phenyldiazene from Phenylhydrazine
An In-Depth Technical Guide to the Synthesis of 1-Acetyl-2-phenyldiazene from Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-2-phenyldiazene, a valuable compound in organic synthesis and pharmaceutical research. The synthesis is a two-step process commencing with the acetylation of phenylhydrazine to form the stable intermediate, 1-acetyl-2-phenylhydrazine, followed by its oxidation to the target molecule. This document details the experimental protocols, quantitative data, and logical workflows for this synthetic pathway.
Synthesis Overview
The synthesis of 1-acetyl-2-phenyldiazene from phenylhydrazine is achieved through two sequential reactions:
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Acetylation of Phenylhydrazine: Phenylhydrazine is reacted with an acetylating agent, typically acetic anhydride, to yield 1-acetyl-2-phenylhydrazine. This reaction introduces the acetyl group to one of the nitrogen atoms of the hydrazine moiety.
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Oxidation of 1-Acetyl-2-phenylhydrazine: The intermediate hydrazide is then oxidized to form the corresponding diazene (azo compound). A common and effective oxidizing agent for this transformation is lead tetraacetate.
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of 1-Acetyl-2-phenylhydrazine
This procedure details the N-acetylation of phenylhydrazine using acetic anhydride.
Materials and Equipment:
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Phenylhydrazine
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Acetic anhydride
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice-water bath
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Buchner funnel and filter paper
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Recrystallization apparatus
Procedure:
A solution of phenylhydrazine is cooled in an ice-water bath, and acetic anhydride is added dropwise with stirring. The reaction is typically rapid and exothermic. The resulting solid product is isolated by filtration and purified by recrystallization. While a specific detailed protocol from a peer-reviewed source was not identified in the immediate search, a general laboratory procedure is as follows:
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In a round-bottom flask, dissolve phenylhydrazine (1.0 molar equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like diethyl ether.
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Cool the flask in an ice-water bath.
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Slowly add acetic anhydride (1.0-1.2 molar equivalents) to the stirred solution.
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After the addition is complete, allow the reaction mixture to stir for a specified time (e.g., 1-2 hours) at room temperature.
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The product, 1-acetyl-2-phenylhydrazine, often precipitates from the reaction mixture. If not, the product can be precipitated by the addition of cold water.
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Collect the solid product by suction filtration and wash with cold water.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
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Dry the purified crystals under vacuum.
Characterization Data for 1-Acetyl-2-phenylhydrazine:
| Property | Value | Reference |
| CAS Number | 114-83-0 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 128-131 °C | [1] |
| Solubility | Soluble in ethanol | |
| ¹H NMR | Spectrum available | [3] |
| ¹³C NMR | Spectrum available | [4] |
| IR Spectrum | Spectrum available | [5] |
Step 2: Synthesis of 1-Acetyl-2-phenyldiazene
This procedure describes the oxidation of 1-acetyl-2-phenylhydrazine to 1-acetyl-2-phenyldiazene using lead tetraacetate.
Materials and Equipment:
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1-Acetyl-2-phenylhydrazine
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Lead tetraacetate
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Anhydrous dichloromethane (or other suitable aprotic solvent)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Inert atmosphere setup (e.g., nitrogen or argon balloon)
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Filtration setup (e.g., celite pad)
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Rotary evaporator
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Chromatography equipment for purification
Procedure:
The oxidation of monoacylhydrazines with lead tetraacetate is a known method for the preparation of acyldiimides.[6] A general procedure based on the oxidation of similar hydrazine derivatives is as follows:
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In a round-bottom flask under an inert atmosphere, dissolve 1-acetyl-2-phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane.
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Cool the solution to a low temperature (e.g., -20 °C to 0 °C) using a suitable cooling bath.
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In a separate flask, prepare a solution or suspension of lead tetraacetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.
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Add the lead tetraacetate solution/suspension dropwise to the stirred solution of 1-acetyl-2-phenylhydrazine while maintaining the low temperature.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction by adding a few drops of glycerol or ethylene glycol to consume any excess lead tetraacetate.
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Allow the mixture to warm to room temperature and filter it through a pad of celite to remove the lead salts.
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Wash the filter cake with dichloromethane.
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Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Characterization Data for 1-Acetyl-2-phenyldiazene:
| Property | Value | Reference |
| CAS Number | 13443-97-5 | [7] |
| Molecular Formula | C₈H₈N₂O | |
| Molecular Weight | 148.16 g/mol | [7] |
| Appearance | Expected to be a colored solid or oil | |
| ¹H NMR | Data not readily available in searched literature | |
| ¹³C NMR | Data not readily available in searched literature | |
| IR Spectrum | Data not readily available in searched literature |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of 1-acetyl-2-phenyldiazene.
Caption: Step-by-step experimental workflow diagram.
Safety Considerations
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Phenylhydrazine is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Acetic anhydride is corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.
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Lead tetraacetate is a toxic heavy metal compound and a strong oxidizing agent. Handle with care in a fume hood, avoiding inhalation of dust and contact with skin.
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Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving this solvent should be conducted in a fume hood.
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The stability of 1-acetyl-2-phenyldiazene is not well-documented in the searched literature. Azo compounds can be sensitive to heat, light, and shock. It is advisable to store the final product under an inert atmosphere and at a low temperature.
This technical guide provides a framework for the synthesis of 1-acetyl-2-phenyldiazene. Researchers should consult the primary literature for more specific details and adapt the procedures as necessary based on their laboratory conditions and safety protocols.
References
- 1. 1-乙酰基-2-苯肼 ≥98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 1-Acetyl-2-phenylhydrazine | SIELC Technologies [sielc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-Acetyl-2-phenylhydrazine(114-83-0) 13C NMR spectrum [chemicalbook.com]
- 5. 1-Acetyl-2-phenylhydrazine(114-83-0) IR Spectrum [m.chemicalbook.com]
- 6. scilit.com [scilit.com]
- 7. 1-Acetyl-2-phenyldiazene | 13443-97-5 | Benchchem [benchchem.com]
